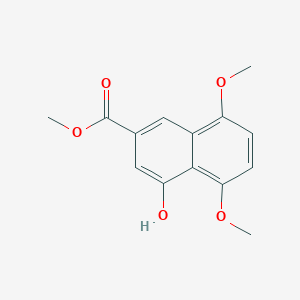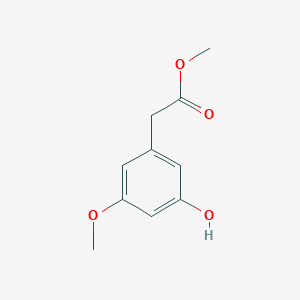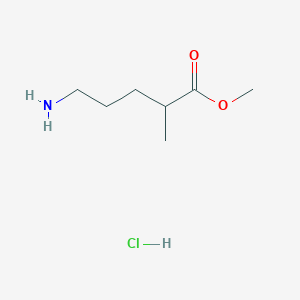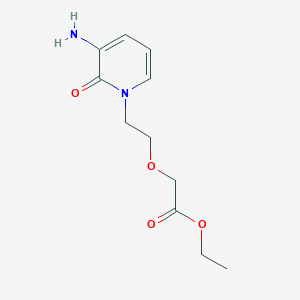
Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and a pyridinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Attachment of the Ethoxy Group: The ethoxy group can be attached via an etherification reaction using an alcohol and an appropriate leaving group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: It can be used in the development of new materials or as an intermediate in the production of fine chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)propanoate: A similar compound with a propanoate ester group instead of an acetate group.
Methyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)butanoate: A similar compound with a butanoate ester group instead of an acetate group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H16N2O4 |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
ethyl 2-[2-(3-amino-2-oxopyridin-1-yl)ethoxy]acetate |
InChI |
InChI=1S/C11H16N2O4/c1-2-17-10(14)8-16-7-6-13-5-3-4-9(12)11(13)15/h3-5H,2,6-8,12H2,1H3 |
Clé InChI |
RBSZJVFHTHFHHS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COCCN1C=CC=C(C1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




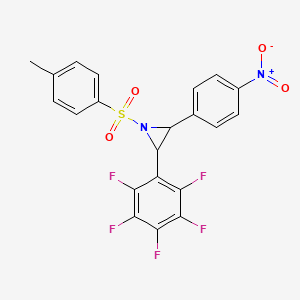
![B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13935002.png)
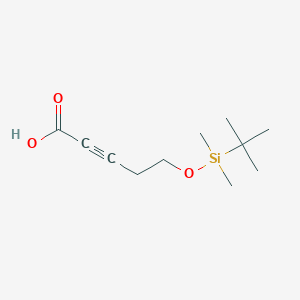
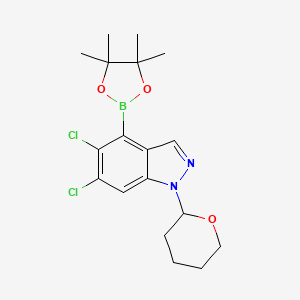
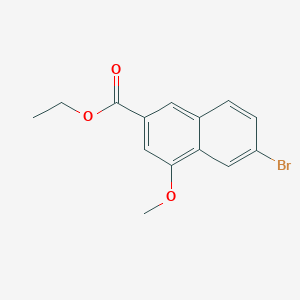
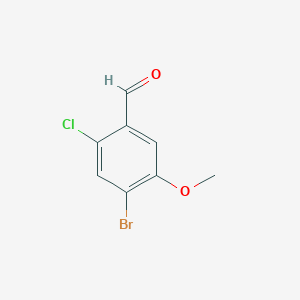
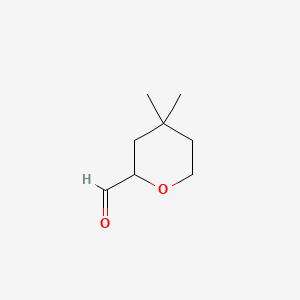
![[2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate](/img/structure/B13935039.png)
